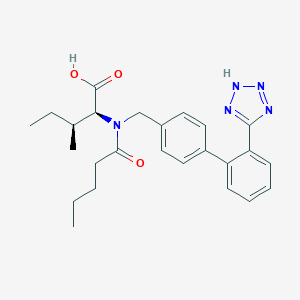
Isoleucine Valsartan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoleucine Valsartan, also known as N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Isoleucine, is a medication that is commonly used for the treatment of high blood pressure and heart failure . It is a combination of two active ingredients, isoleucine and valsartan, that work together to lower blood pressure and improve heart function .
Synthesis Analysis
The synthesis of valsartan, one of the most currently used pharmaceutical agents in antihypertensive therapy, was described through five steps in an overall yield of 54% starting from 4’-methyl-2-cyanobiphenyl . The key step involved tetrazole ring formation catalyzed by Lewis acid .Molecular Structure Analysis
The molecular structure of Isoleucine Valsartan has been studied using various techniques such as mass isolated valsartan and its metabolite with messenger tagging vibrational spectroscopy .Chemical Reactions Analysis
The applied synthetic route involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . After optimization of the individual steps in batch, they were successfully transferred to continuous flow processes employing different reactor designs .Physical And Chemical Properties Analysis
The dissolution of valsartan showed either strength-dependent or strength-independent behavior for various values of pH, buffer capacity β, ionic strength I, and sink condition S of the tested media .Scientific Research Applications
- Researchers have investigated the inclusion complexes of valsartan with polysaccharide arabinogalactan from larch (Larix sibirica) and (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) to improve its water solubility .
- Microencapsulation methods can enhance the bioavailability of valsartan. Researchers have manufactured valsartan-loaded polymeric nanoparticles using Eudragit® RLPO through an emulsion–solvent evaporation method .
Hypertension Treatment
Nanoparticle Formulations
Quantification in Human Plasma
Mechanism of Action
Target of Action
Isoleucine Valsartan is a compound that combines the effects of the amino acid isoleucine and the drug valsartan. The primary target of valsartan is the angiotensin receptor 1 (AT1) . This receptor is part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions .
Biochemical Pathways
The action of valsartan affects the RAAS pathway. By blocking the AT1 receptor, valsartan inhibits the negative regulatory feedback within RAAS, contributing to the management of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Valsartan is rapidly absorbed, with maximum plasma concentrations reached within 2 to 3 hours . It is metabolized to an inactive metabolite and excreted via feces (83%) and urine (~13%) as unchanged drug . The pharmacokinetics of valsartan are influenced by factors such as age and liver function .
Result of Action
The action of valsartan leads to a reduction in blood pressure and cardiac activity, as well as an increase in sodium excretion . These effects contribute to its use in managing hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .
Action Environment
The dissolution of valsartan can show either strength-dependent or strength-independent behavior for various values of pH, buffer capacity, ionic strength, and sink condition of the tested media . This suggests that the physiological characteristics of the gastrointestinal fluid can influence the action, efficacy, and stability of valsartan .
Future Directions
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZEWHOZCZLAQ-SBUREZEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoleucine Valsartan | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

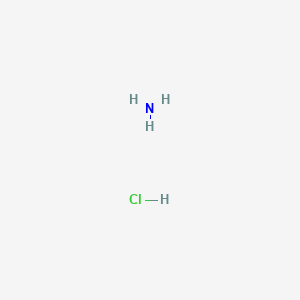
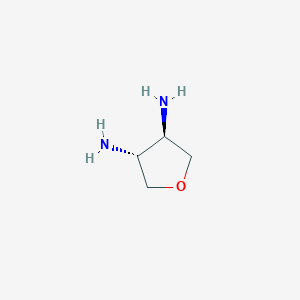


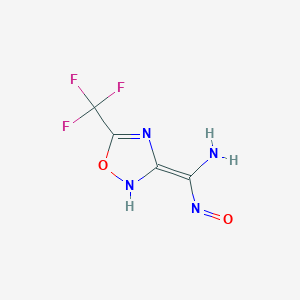
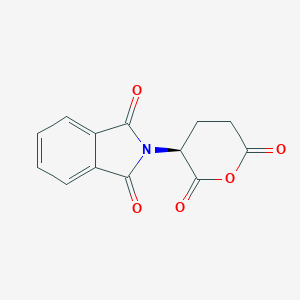
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
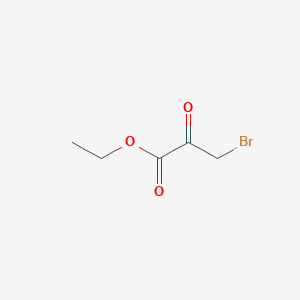
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
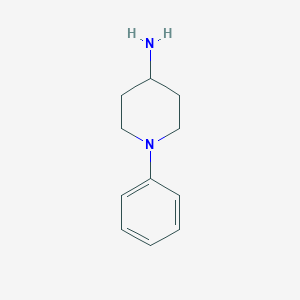


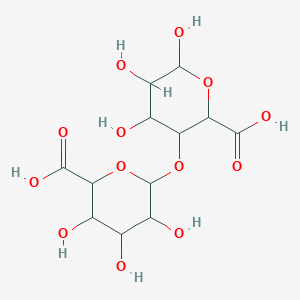
![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)